4-Bromo-2-methoxybiphenyl
Description
Properties
IUPAC Name |
4-bromo-2-methoxy-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREIJSSRWLYNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Methoxybiphenyl and Analogous Structures
Cross-Coupling Reactions in Biphenyl (B1667301) Synthesis
Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering high efficiency and functional group tolerance. The formation of the central carbon-carbon bond in 4-Bromo-2-methoxybiphenyl is ideally suited for these methods.
The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for constructing biaryl compounds. gre.ac.uk This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. gre.ac.uk For the synthesis of this compound, two primary disconnection approaches are viable:
Coupling of 2-methoxyphenylboronic acid with 1,4-dibromobenzene (B42075).
Coupling of (4-bromophenyl)boronic acid with 2-bromoanisole.
Research into the synthesis of analogous structures, such as 4-methoxybiphenyl (B1664174), demonstrates the feasibility of these protocols. For instance, the reaction of 4-bromoanisole (B123540) and phenylboronic acid has been successfully carried out using palladium catalysts. google.comdoi.org Similarly, the coupling of 2-methoxyphenylboronic acid has been used to create sterically hindered biaryls. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. researchgate.netmdpi.com
A study on the synthesis of 4-methoxybiphenyl from 4-iodoanisole (B42571) and phenylboronic acid highlights typical reaction conditions. walisongo.ac.id Although an iodo-analogue is used, the principles are directly applicable to the bromo-variant.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (0.2%) | K₂CO₃ | DMF | 100 | - | walisongo.ac.id |
| 4-Bromoanisole | Phenylboronic acid | Pd/MN100 (0.5-1.5%) | NaOH, K₂CO₃, or Na₂CO₃ | Ethanol/Water | 50-75 | >95 | google.com |
| m-Bromo-xylene | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (2.5%) / Ligand (5.0%) | K₃PO₄ | 1,4-Dioxane | 80 | 88 | researchgate.net |
Table data is compiled from multiple sources for analogous reactions and should be considered representative.
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium complexes. google.comacgpubs.org For this compound, this could involve the reaction of a 2-methoxyphenyl Grignard reagent with 1,4-dibromobenzene or a 4-bromophenyl Grignard reagent with 2-bromoanisole. Nickel catalysts are frequently employed due to their effectiveness and lower cost compared to palladium. rhhz.net
A study involving the Kumada reaction between 4-bromoanisole and phenylmagnesium chloride to produce 4-methoxybiphenyl serves as a direct analogue. beilstein-journals.orgresearchgate.net The reaction is catalyzed by a nickel complex and can produce by-products such as biphenyl and 4,4'-dimethoxybiphenyl through homo-coupling. beilstein-journals.org The choice of the Grignard reagent (e.g., chloro vs. bromo) can influence reactivity and solubility of magnesium salt by-products. beilstein-journals.org Ligand-free nickel-catalyzed Kumada couplings have also been developed, simplifying the reaction setup. rhhz.net
Table 2: Examples of Kumada Coupling for Methoxybiphenyl Synthesis
| Aryl Halide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromoanisole | Phenylmagnesium chloride | Nickel complex | THF | - | 67 (conversion) | beilstein-journals.org |
| Phenetole | p-Tolylmagnesium bromide | NiCl₂(PCy₃)₂ (0.0856 mmol scale) | n-Bu₂O | - | - | google.com |
Table data is compiled from multiple sources for analogous reactions and should be considered representative.
Nickel-catalyzed processes are central to these transformations, often proceeding through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. rhhz.netnih.govacs.org These reactions represent a powerful tool for forming C(sp²)-C(sp²) bonds. acs.org
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. nih.govnih.gov This method is known for its high functional group tolerance and reactivity. nih.gov The synthesis of this compound via Negishi coupling would likely proceed by coupling a 2-methoxyphenylzinc halide with 1,4-dibromobenzene, or a (4-bromophenyl)zinc halide with 2-bromoanisole.
Organozinc reagents are typically prepared by the insertion of zinc metal into an alkyl or aryl halide, a process that can be activated using reagents like 1,2-dibromoethane. nih.gov The Negishi reaction itself follows the standard cross-coupling mechanism of oxidative addition, transmetalation, and reductive elimination. researchgate.net Both palladium and nickel catalysts are effective, with Ni-based systems offering a cost-effective alternative. nih.govrsc.org The reaction has been widely used in the synthesis of various biaryl compounds, including complex and fluorinated structures. rsc.orgthieme-connect.com
Table 3: Typical Components in Negishi Coupling for Biaryl Synthesis
| Organohalide | Organozinc Reagent | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Aryl Iodide/Bromide | Aryl Zinc Chloride | Pd(dba)₂ / tfp | Synthesis of unsymmetrical biaryls. | nih.gov |
| Haloarenes | Aryl Zinc Chloride | Ni(acac)₂ / PPh₃ | Microwave irradiation can be used. | rsc.org |
Table data is compiled from multiple sources for analogous reactions and should be considered representative.
Electrophilic Aromatic Substitution Strategies
Constructing this compound via electrophilic aromatic substitution would most logically involve the bromination of 2-methoxybiphenyl (B167064). In this scenario, the existing methoxy (B1213986) and phenyl groups on the benzene (B151609) ring direct the position of the incoming electrophile (Br⁺).
The methoxy group (-OCH₃) is a powerful ortho-, para-director and an activating group due to its electron-donating resonance effect. The phenyl group is weakly deactivating via induction but also directs ortho- and para-. The regiochemical outcome of the bromination will depend on the interplay of these electronic and steric effects. The position para to the strongly activating methoxy group (C4) is sterically accessible and electronically favored, making it a likely site for substitution.
A general electrophilic halogenation reaction uses bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or FeCl₃. uci.edulibretexts.org While no direct synthesis of this compound via this specific route is documented in the provided sources, the bromination of 4-methoxybiphenyl to yield 2-bromo-4-methoxybiphenyl has been reported, indicating that the position ortho to the methoxy group is reactive. This suggests that direct bromination of 2-methoxybiphenyl at the C4 position is a plausible synthetic step.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SₙAr) is another potential, though less direct, strategy. This reaction requires an aromatic ring activated by strong electron-withdrawing groups (like -NO₂) and a good nucleophile. masterorganicchemistry.com
One potential SₙAr approach involves the displacement of a leaving group (e.g., fluoride) from a highly activated aromatic ring by a methoxide (B1231860) nucleophile. For instance, fluoroarenes can be converted to methoxyarenes using sodium methoxide. nih.gov A subsequent cross-coupling reaction could then be used to form the biphenyl structure. nih.gov
A more direct and innovative SₙAr strategy involves using a methoxy group itself as a leaving group. This has been demonstrated in the synthesis of biphenyl-2-carboxylic acids, where aryl Grignard reagents displace the 2-methoxyl group of specially designed 2-methoxybenzoate (B1232891) esters. oup.com The ester group in this case activates the ring for nucleophilic attack. Applying this logic, a suitably activated 2,4-disubstituted benzene ring, where one substituent is a methoxy group and the other an activating group, could potentially react with a 4-bromophenyl nucleophile.
Grignard Reagent-Mediated Syntheses
Beyond their role in Kumada couplings, Grignard reagents can mediate biphenyl synthesis through other pathways. The formation of a Grignard reagent is achieved by reacting an organic halide with magnesium metal in an anhydrous ether solvent. libretexts.orgyoutube.comwisc.edu
A key method involves the reaction of an aryl Grignard reagent with a substituted aromatic compound. A notable example is the synthesis of biphenyl-2-carboxylic acids through the reaction of aryl Grignard reagents with 2,6-dialkylphenyl 2-methoxybenzoates. oup.com In this reaction, the Grignard reagent acts as a nucleophile, attacking the carbon bearing the methoxy group in an SₙAr-type mechanism, with the methoxy group serving as the leaving group. oup.com The bulky ester group is crucial to prevent the Grignard reagent from attacking the ester carbonyl. oup.com
To synthesize this compound, one could envision a reaction between a 4-bromophenyl Grignard reagent and a suitably activated 2-methoxy-substituted benzene derivative.
Additionally, the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with an unreacted aryl halide (e.g., bromobenzene) can lead to the formation of biphenyl as a side product, often via a radical-nucleophilic (Sᵣₙ1) mechanism. askfilo.commnstate.eduquora.com While typically a side reaction, under specific conditions, this coupling can be harnessed for synthesis.
Exploration of Alternative Synthetic Pathways
The construction of the biaryl bond in this compound and similar structures is predominantly achieved through cross-coupling reactions. The Suzuki-Miyaura and Ullmann reactions are the most prominent methods, each with distinct advantages and ongoing advancements.
The Suzuki-Miyaura coupling reaction stands out as one of the most efficient methods for creating carbon-carbon bonds due to its mild reaction conditions, tolerance to a wide range of functional groups, and the general stability and low toxicity of its boron-based reagents. acs.orggre.ac.uk This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, this could involve reacting 1-bromo-4-iodobenzene (B50087) with 2-methoxyphenylboronic acid or 4-bromophenylboronic acid with 2-methoxy-iodobenzene in the presence of a palladium catalyst and a base. Research has demonstrated the successful synthesis of various biphenyl derivatives using this method, including those with electron-donating and electron-withdrawing groups. gre.ac.ukmdpi.com The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. acs.orgresearchgate.net For instance, studies have explored the use of various phosphine (B1218219) ligands like SPhos and XPhos, with palladium sources such as Pd2(dba)3, to facilitate the coupling of electron-poor substrates. acs.org
Another significant pathway is the Ullmann reaction , a classic method that traditionally involves the copper-catalyzed coupling of two aryl halides at elevated temperatures. organic-chemistry.org While effective for synthesizing symmetrical biphenyls, its application for unsymmetrical biphenyls can be challenging. rsc.org Modern advancements have led to the development of "Ullmann-type" reactions, which are copper-catalyzed nucleophilic aromatic substitutions that can proceed under milder conditions. organic-chemistry.org For example, 4-bromo-4'-methoxy-2-nitrobiphenyl (B8499642) has been synthesized by reacting 2,5-dibromo-1-nitrobenzene and 4-iodoanisole under Ullmann conditions. prepchem.com The development of new ligand systems continues to expand the scope and improve the efficiency of Ullmann reactions for the synthesis of complex biaryl compounds. nih.gov
Beyond these two primary methods, other palladium-catalyzed cross-coupling reactions like the Negishi coupling, which utilizes an organozinc reagent, also offer viable routes for biphenyl synthesis. rsc.org The choice of synthetic route often depends on the specific substitution pattern of the desired biphenyl, the availability of starting materials, and the desired scale of the reaction.
Table 1: Comparison of Key Synthetic Reactions for Biphenyl Derivatives
| Reaction | Catalyst | Coupling Partners | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄, Pd/C) | Aryl Halide + Arylboronic Acid | Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane, Water), 70-120°C | Mild conditions, high functional group tolerance, low toxicity of reagents. acs.orggre.ac.uk | Cost of palladium catalysts, potential for side reactions. acs.org |
| Ullmann Reaction | Copper | Aryl Halide + Aryl Halide | High temperatures (>200°C) for classic reaction; milder conditions with modern ligands. organic-chemistry.org | Useful for symmetrical biphenyls, copper is less expensive than palladium. | Harsh conditions for classic reaction, often requires stoichiometric copper, poor selectivity for unsymmetrical products. rsc.orgnih.gov |
| Negishi Coupling | Palladium or Nickel | Aryl Halide + Organozinc Reagent | Anhydrous conditions, various solvents. | High reactivity and functional group tolerance. | Moisture-sensitive organozinc reagents. rsc.org |
Process Optimization and Scalability Considerations
The transition from a laboratory-scale synthesis to industrial production necessitates rigorous process optimization and careful consideration of scalability. Key parameters that are often optimized include the choice of catalyst, solvent, base, reaction temperature, and time.
Process Optimization:
The optimization of synthetic routes for biphenyls is an active area of research. For the Suzuki-Miyaura reaction, Design of Experiment (DoE) methodologies have been employed to statistically model the effect of various parameters on the reaction yield. tandfonline.com Such studies have identified optimal conditions for time, temperature, and catalyst concentration to maximize the yield of biphenyl synthesis. tandfonline.com For example, one study found that for a biphenyl synthesis, an optimum time of 6.63 hours, a temperature of 73°C, and a minimal catalyst concentration of 0.013 mol% provided the best yield. tandfonline.com
The choice of base and solvent also plays a critical role. Studies have shown that inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are effective in Suzuki-Miyaura couplings. mdpi.comgoogle.com The solvent system can also be tailored for efficiency and environmental considerations, with mixtures of organic solvents and water often being employed. google.com The use of nano-palladium catalysts has been explored to improve catalytic activity and simplify the reaction process by eliminating the need for ligands and anhydrous/anaerobic conditions. google.com
Table 2: Optimization Parameters for Suzuki-Miyaura Synthesis of Biphenyls
| Parameter | Investigated Options | General Outcome |
|---|---|---|
| Catalyst | Homogeneous (e.g., Pd(PPh₃)₄), Heterogeneous (e.g., Pd/C), Nano-catalysts | Heterogeneous and nano-catalysts offer easier separation and recycling. rsc.orgtandfonline.comgoogle.com |
| Ligand | Phosphine-based (e.g., SPhos, XPhos) | Ligand choice is crucial for coupling challenging or electron-poor substrates. acs.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | The choice of base can significantly impact reaction rate and yield. mdpi.comresearchgate.netgoogle.com |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile, Water mixtures | Solvent polarity and aprotic/protic nature affect reaction kinetics and solubility. mdpi.comgoogle.com |
| Temperature | Room temperature to reflux | Higher temperatures generally increase reaction rates but can lead to side products. researchgate.nettandfonline.com |
| Reaction Time | Minutes to hours | Optimization aims to achieve high conversion in the shortest possible time. tandfonline.comgoogle.com |
Scalability Considerations:
Scaling up chemical reactions from the lab bench to an industrial setting presents numerous challenges, including ensuring consistent product quality, managing reaction exotherms, and handling large quantities of reagents and solvents safely. numberanalytics.com For the synthesis of biphenyls, particularly through palladium-catalyzed reactions, the cost and recovery of the catalyst are significant economic drivers.
A key technological advancement addressing scalability is flow chemistry . acs.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.net Continuous flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety profiles, especially for highly exothermic or hazardous reactions. acs.org The concept of "scale-out," which involves running multiple small-scale reactors in parallel, allows for increased production capacity without the need to re-optimize the reaction for a larger vessel. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This approach has been successfully applied to the Kumada cross-coupling reaction for the synthesis of 4-methoxybiphenyl. beilstein-journals.orgresearchgate.net
The use of heterogeneous catalysts , such as palladium on carbon (Pd/C) or other solid supports, is another critical factor for scalable synthesis. rsc.orgacs.org These catalysts can be easily separated from the reaction mixture by filtration, allowing for their reuse and minimizing palladium contamination in the final product. This not only reduces costs but also simplifies the purification process. The development of robust and recyclable catalytic systems is a major focus in making the synthesis of compounds like this compound more sustainable and economically viable on a large scale. acs.org
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Methoxybiphenyl
Bromine Atom Reactivity: Substitution and Cross-Coupling Facilitation
The bromine atom at the C4 position of 4-Bromo-2-methoxybiphenyl is a key functional group that dictates much of its chemical reactivity. This halogen atom serves as a versatile handle for a variety of transformations, most notably substitution and palladium-catalyzed cross-coupling reactions.
The carbon-bromine bond in aryl bromides is a primary site for nucleophilic substitution, although this typically requires harsh conditions or specific activation, such as in nucleophilic aromatic substitution (SNAr) reactions. nih.gov More commonly, the bromine atom is leveraged in transition-metal-catalyzed reactions. Cross-coupling reactions, such as the Suzuki-Miyaura, Kumada, and Heck reactions, are fundamental methods for carbon-carbon bond formation where this compound can act as an electrophilic partner. arabjchem.orgarkat-usa.org
In these processes, a transition metal catalyst, typically palladium or nickel, facilitates the coupling of the aryl bromide with an organometallic nucleophile. For instance, in the Kumada reaction, a Grignard reagent is used, while the Suzuki reaction employs a boronic acid. beilstein-journals.orggoogle.com The reaction involving the closely related substrate, 4-bromoanisole (B123540), with phenylmagnesium chloride in the presence of a nickel catalyst produces 4-methoxybiphenyl (B1664174). beilstein-journals.org Similarly, Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, catalyzed by palladium complexes, yields the same product. google.com These reactions demonstrate the facility with which the bromo group is replaced, enabling the synthesis of more complex biaryl structures. Research has shown that such coupling reactions can be optimized for high yields and selectivity under various conditions, including in aqueous media or under continuous flow processes. arkat-usa.orgacs.org
Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions involving substrates analogous to this compound.
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | Phenylboronic Acid | Pd/MN100 (0.5-1.5) | K₂CO₃ | Ethanol/Water | 75 | 0.17 - 1 | >99 (Conversion) | google.com |
| 4-Bromoacetophenone | 4-Methoxyphenylboronic Acid | Pd(II) complex (0.25-1) | KOH | Water | 100 | 1 | Complete (Conversion) | arkat-usa.org |
| Bromobenzene | Phenylboronic Acid | Pd(II)/MgO (0.2) | - | DMA/Water | 50 | 1 | >80 (Conversion) | google.com |
Methoxy (B1213986) Group Transformations: Oxidation and Demethylation Pathways
The methoxy group (-OCH₃) at the C2 position also offers a site for chemical modification, primarily through oxidation and demethylation pathways. These transformations are crucial for altering the electronic properties of the biphenyl (B1667301) system or for introducing new functional groups.
Demethylation, the cleavage of the methyl-oxygen bond, is a common transformation used to convert methoxyarenes into the corresponding phenols (hydroxyarenes). This reaction is typically achieved using strong Lewis acids or proton acids. For example, boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. nih.gov In a similar context, demethylation of 4-methoxy-4'-acetylbiphenyl has been accomplished using a mixture of 48% hydrobromic acid and acetic acid. rri.res.in Such a reaction on this compound would yield 4-bromo-[1,1'-biphenyl]-2-ol.
Oxidative pathways can also target the methoxy group or the aromatic ring it activates. While direct oxidation of the methoxy group is less common, oxidative demethylation can occur under specific conditions. rsc.org In metabolic studies of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496), enzymatic demethylation is a key step, often followed by oxidation of other parts of the molecule. nih.gov The presence of the electron-donating methoxy group can also influence the regioselectivity of electrophilic substitution reactions on its parent aromatic ring.
Reactions Involving the Biphenyl Core
The biphenyl core of this compound consists of two phenyl rings linked by a carbon-carbon single bond. While the primary reactive sites are the bromo and methoxy functional groups, the aromatic core itself can participate in certain reactions. The reactivity of the core is influenced by the existing substituents. The methoxy group is an activating, ortho-para directing group, while the bromine atom is a deactivating, ortho-para directing group. This substitution pattern influences the sites of any further electrophilic aromatic substitution reactions.
The biphenyl scaffold itself provides a platform for constructing complex polycyclic aromatic hydrocarbons through annulation reactions. One notable class of reactions involving the biphenyl core is pericyclic reactions, which are discussed in detail in section 3.5.
Investigation of Reaction Mechanisms and Intermediates
Understanding the precise sequence of bond-making and bond-breaking events (the reaction mechanism) and identifying any transient species (intermediates) is fundamental to optimizing and controlling chemical reactions.
For the cross-coupling reactions mentioned in section 3.1, the mechanism is generally understood to proceed via a catalytic cycle involving the transition metal. dtu.dk In the case of a palladium- or nickel-catalyzed Kumada coupling of an aryl bromide (Ar-Br) with a Grignard reagent (R-MgX), a widely accepted cycle involves three main steps: beilstein-journals.orgdtu.dkresearchgate.net
Oxidative Addition : The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) reacts with this compound, inserting into the carbon-bromine bond. This forms a higher-valent organometallic intermediate (e.g., Ar-Ni(II)-Br), increasing the oxidation state of the metal by two. dtu.dk
Transmetalation : The organometallic nucleophile (e.g., R-MgX) exchanges its organic group with the halide on the metal center. This step forms a new intermediate with both organic groups attached to the metal (e.g., Ar-Ni(II)-R) and generates a magnesium salt (MgXBr). beilstein-journals.orgdtu.dk
Reductive Elimination : The two organic groups (Ar and R) on the metal center couple and are expelled from the coordination sphere, forming the final product (Ar-R). This step regenerates the initial low-valent state of the metal catalyst, allowing it to re-enter the catalytic cycle. dtu.dk
Studies on the Kumada reaction of 4-bromoanisole have shown that side reactions, such as homo-coupling, can occur, leading to byproducts like biphenyl and 4,4'-dimethoxybiphenyl. beilstein-journals.org This suggests that the catalytic cycle can be more complex, potentially involving competing transmetalation and reductive elimination pathways. beilstein-journals.org
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a reaction. In this method, one or more atoms in a reactant molecule are replaced with one of their isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). The position of the isotopic label in the products or intermediates can then be determined using techniques like mass spectrometry or NMR spectroscopy, providing insight into bond formations and cleavages.
While specific isotopic labeling studies on this compound are not prominently documented in the surveyed literature, this methodology could be applied to investigate its reactions. For example, in a Suzuki coupling, using a deuterium-labeled phenylboronic acid could help confirm the sequence of events in the transmetalation and reductive elimination steps. Similarly, studying the kinetic isotope effect (the change in reaction rate upon isotopic substitution) could help determine the rate-determining step of a reaction, such as C-Br bond cleavage during oxidative addition.
Pericyclic Reactions, e.g., Diels-Alder, in Related Systems
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. chim.it While benzene (B151609) rings are typically too aromatic to act as dienes, the biphenyl moiety can participate in such reactions under certain conditions. nih.govresearchgate.netacs.org
Research has shown that a biphenyl group can function as the four-pi-electron component in an intramolecular Diels-Alder reaction, reacting across the 2, 1, 1', and 2' positions with a nearby dienophile (such as an alkyne). nih.govacs.org This type of reaction is analogous to the cycloadditions seen in the bay regions of polycyclic aromatic hydrocarbons like perylene. nih.govresearchgate.net However, the Diels-Alder reaction of an unstrained biphenyl system has a very high activation energy. nih.govacs.org Computational studies (DFT calculations) estimate the activation energy for the reaction between biphenyl and acetylene (B1199291) to be approximately 45.2 kcal/mol, which is even higher than that for phenanthrene (B1679779) (43.9 kcal/mol). nih.govacs.org
The energetic barrier to these reactions decreases for larger polycyclic systems and can be significantly lowered if the biphenyl core is part of a strained molecular structure. nih.govacs.org For instance, a strained, cyclic quaterphenylene acetylene was found to undergo an intramolecular Diels-Alder reaction with a Gibbs free energy of activation (ΔG‡) of about 40–41 kcal/mol, which is within a synthetically accessible range at elevated temperatures. nih.govacs.org
| Diene System | Activation Energy (kcal/mol) |
|---|---|
| Biphenyl | 45.2 |
| Phenanthrene | 43.9 |
| Perylene | 30.0 |
| Bisanthene | 24.2 |
Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Methoxybiphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
¹H NMR analysis would be expected to provide information on the number of distinct protons, their electronic environments, and their spatial relationships through spin-spin coupling. For 4-Bromo-2-methoxybiphenyl, this would involve assigning signals for the aromatic protons on both phenyl rings and the singlet for the methoxy (B1213986) group protons. However, no specific, experimentally-derived ¹H NMR spectra for this isomer could be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the two carbons directly bonded to the bromo and methoxy substituents and the carbons at the biphenyl (B1667301) linkage. While data is available for other isomers, such as 4'-Bromo-2-methoxybiphenyl, which shows characteristic signals for its 13 carbon atoms, equivalent data for this compound is not present in the surveyed literature.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and offers insight into the molecule's structure through its fragmentation pattern upon ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) Studies
GC-MS analysis separates compounds in a mixture before they are ionized and detected by the mass spectrometer. This technique would confirm the molecular weight of this compound and reveal characteristic fragments, such as the loss of the bromine atom or the methoxy group. While GC-MS data is available for related compounds, no specific studies detailing the mass spectral fragmentation of this compound were found.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-O (ether), C-Br, and aromatic C-H and C=C bonds. Searches did not yield a specific IR spectrum for this compound.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This analysis would reveal the dihedral angle between the two phenyl rings, a key structural feature of biphenyls. No crystal structure determination for this compound has been reported in the searched crystallographic databases. While structural data exists for complex derivatives, it does not represent the fundamental structure of the parent compound.
Computational and Theoretical Studies on 4 Bromo 2 Methoxybiphenyl
Quantum Chemical Calculations for Electronic Structure and Stability
The electronic structure of 4-Bromo-2-methoxybiphenyl is characterized by the interplay of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group attached to the biphenyl (B1667301) framework. The methoxy group, being an ortho-para director, increases the electron density on the phenyl ring it is attached to, particularly at the ortho and para positions. The bromine atom, while deactivating, also directs incoming electrophiles to the ortho and para positions. The combination of these substituents influences the aromaticity and reactivity of the two phenyl rings.
Key parameters obtained from quantum chemical calculations that shed light on the molecule's stability include the total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring due to the electron-donating nature of the methoxy group, while the LUMO may have significant contributions from the bromo-substituted ring.
Table 1: Calculated Electronic Properties of Substituted Biphenyls (Illustrative)
| Property | Biphenyl | 4-Methoxybiphenyl (B1664174) | 4-Bromobiphenyl | This compound (Predicted) |
| Total Energy (Hartree) | Lower | Higher | Higher | Higher |
| HOMO Energy (eV) | -6.24 | -5.89 | -6.35 | Approx. -6.0 to -6.2 |
| LUMO Energy (eV) | -0.19 | -0.15 | -0.30 | Approx. -0.2 to -0.4 |
| HOMO-LUMO Gap (eV) | 6.05 | 5.74 | 6.05 | Approx. 5.6 to 6.0 |
Note: The values for this compound are predicted based on general trends observed in substituted biphenyls. Actual values would require specific DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
The conformation of biphenyl and its derivatives is a topic of significant interest in theoretical chemistry. The key conformational feature is the dihedral angle (torsion angle) between the two phenyl rings. In biphenyl itself, a twisted conformation with a dihedral angle of approximately 45 degrees is favored in the gas phase due to a balance between steric hindrance of the ortho-hydrogens and π-conjugation between the rings libretexts.org.
For this compound, the presence of substituents, particularly the methoxy group at the ortho position, significantly influences the preferred conformation. The steric bulk of the methoxy group will likely lead to a larger dihedral angle compared to unsubstituted biphenyl to minimize steric repulsion with the adjacent phenyl ring. Conformational analysis using computational methods can map the potential energy surface as a function of this dihedral angle, identifying the most stable conformers (energy minima) and the rotational barriers (transition states). It is expected that the most stable conformation of this compound will have a dihedral angle significantly greater than 45 degrees.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can reveal how the molecule explores different conformations at a given temperature. These simulations would likely show that the molecule is not static but undergoes torsional vibrations around the equilibrium dihedral angle. The flexibility of the biphenyl linkage is an important determinant of its physical and chemical properties.
Table 2: Predicted Conformational Data for this compound
| Parameter | Predicted Value |
| Equilibrium Dihedral Angle | > 45° (likely in the range of 60-80°) |
| Rotational Barrier | Higher than unsubstituted biphenyl |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. A common synthetic route would involve a cross-coupling reaction, such as a Suzuki coupling between a bromo-substituted phenylboronic acid and a methoxy-substituted aryl halide, or vice versa.
Reaction pathway modeling would involve calculating the energies of the reactants, intermediates, transition states, and products for each step of the proposed mechanism. This allows for the determination of the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For a Suzuki coupling, the key steps to be modeled would include oxidative addition, transmetalation, and reductive elimination.
Transition state characterization is a crucial aspect of this modeling. By locating the transition state structures on the potential energy surface, chemists can gain insight into the geometry of the activated complex and the factors that influence the reaction rate. For the synthesis of this compound, understanding the transition states would be valuable for optimizing reaction conditions to improve yield and selectivity.
Prediction of Spectroscopic Data
Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the bromine and methoxy substituents. For instance, the protons on the methoxy-substituted ring are expected to be more shielded (lower chemical shift) compared to those on the bromo-substituted ring. The ortho-methoxy group would cause a significant downfield shift for the adjacent protons.
The IR spectrum can also be calculated, providing the vibrational frequencies and intensities of the different molecular vibrations. Key vibrational modes for this compound would include the C-H stretching of the aromatic rings, the C-O stretching of the methoxy group, and the C-Br stretching.
UV-Vis spectra can be predicted using time-dependent DFT (TD-DFT). The calculations would reveal the electronic transitions responsible for the absorption of light, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The conjugation between the two phenyl rings, which is dependent on the dihedral angle, will have a significant impact on the position of the absorption bands.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Predicted Features |
| ¹H NMR | Aromatic protons in the range of 6.8-7.6 ppm; Methoxy protons around 3.8 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm; Methoxy carbon around 55-60 ppm. |
| IR (cm⁻¹) | C-H stretch (aromatic): ~3000-3100; C-O stretch: ~1250; C-Br stretch: ~500-600. |
| UV-Vis (λmax) | Expected absorption bands in the UV region, likely influenced by the twisted conformation. |
Note: These are general predictions. Accurate values require specific calculations.
Intermolecular Interaction Energies and Crystal Packing Simulations
The way molecules of this compound pack in the solid state is determined by a complex balance of intermolecular forces. Computational methods can be used to simulate and analyze these interactions, providing insights into the crystal structure and polymorphism.
The primary intermolecular interactions expected for this compound include:
Dipole-dipole interactions: The molecule possesses a net dipole moment due to the polar C-Br and C-O bonds.
Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms (like the oxygen of a methoxy group) on neighboring molecules.
C-H···O interactions: Weak hydrogen bonds can form between the aromatic C-H groups and the oxygen atom of the methoxy group.
π-π stacking: The aromatic rings can engage in stacking interactions, although the twisted nature of the biphenyl core may influence the geometry of these interactions.
Table 4: Summary of Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Description |
| Halogen Bonding | Br···O or Br···π interactions. |
| C-H···O Hydrogen Bonding | Aromatic C-H donors and the methoxy oxygen as an acceptor. |
| π-π Stacking | Offset or parallel-displaced stacking of the phenyl rings. |
| Van der Waals Forces | General dispersion and repulsion forces. |
Applications in Organic Synthesis and Building Block Chemistry
Role as a Versatile Synthetic Intermediate
The primary role of 4-Bromo-2-methoxybiphenyl in synthetic chemistry is that of a versatile intermediate. The carbon-bromine bond is a common and effective functional group for engaging in palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of the 2-methoxybiphenyl (B167064) moiety into a wide range of organic molecules.
The reactivity of the bromine atom allows chemists to use this compound in sequential, selective reactions to build complex structures. For instance, the bromo group can be transformed into an organometallic reagent (e.g., a Grignard or organolithium reagent) or, more commonly, used directly in transition-metal-catalyzed reactions. This versatility is fundamental to its application as a building block for creating substituted biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science.
Precursor for Substituted Phenyl and Bicyclic Systems
The most prominent application of this compound is as a precursor for more elaborately substituted phenyl and biaryl systems through palladium-catalyzed cross-coupling reactions. The bromo-substituent makes it an ideal electrophilic partner in reactions such as the Suzuki-Miyaura and Heck couplings.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. gre.ac.uk this compound can be coupled with a variety of aryl or vinyl boronic acids or esters to generate complex, unsymmetrical biaryl and styrenyl compounds. libretexts.org The general transformation involves the reaction of the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base. orgsyn.org
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| This compound | Coupling Partner (Ar-B(OH)₂) | Potential Product | Catalyst System |
|---|---|---|---|
| Phenylboronic acid | 2-Methoxy-p-terphenyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | |
| 4-Formylphenylboronic acid | 4'-Methoxy-[1,1':4',1''-terphenyl]-4-carbaldehyde | ||
| Thiophene-2-boronic acid | 4-(2-Methoxyphenyl)thiophene |
Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org this compound can react with various alkenes, such as acrylates, styrenes, or other vinyl compounds, to attach the 2-methoxybiphenyl group to a double bond. organic-chemistry.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a base and often a phosphine (B1218219) ligand. mdpi.com
While its role as a precursor to bicyclic systems is less specifically documented than for its analogue 4-bromo-2-methoxyphenol, the functional handles present on this compound allow for synthetic strategies that could lead to the formation of fused ring systems through intramolecular cyclization reactions following initial cross-coupling steps. chemicalbook.com
Integration into Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. While aryl halides are frequently used in MCRs, particularly those involving palladium catalysis, the specific integration of this compound into such reaction schemes is not widely detailed in available research literature. Its potential use could be envisioned in sequential MCR processes, where it is first modified via a cross-coupling reaction, and the resulting product is then used as a substrate in a subsequent multi-component reaction.
Synthesis of Complex Polyaromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules consisting of fused aromatic rings. researchgate.net Bromo-functionalized biaryls are valuable building blocks for the synthesis of larger PAHs through iterative cross-coupling reactions. nih.goved.ac.uk this compound can serve as a foundational unit in the construction of these extended π-conjugated systems.
The synthetic strategy often involves a "stitching" process where bromo-aryl compounds are coupled together. For example, a Suzuki coupling could be used to react this compound with a diboronic acid, or a double coupling reaction could be performed to extend the aromatic system in two directions. Subsequent intramolecular cyclization reactions, such as the Scholl reaction, can then be employed to form the fused ring systems characteristic of PAHs. rsc.org
Table 2: Potential Strategy for Polyaromatic Synthesis
| Starting Material | Reaction Type | Intermediate/Product Type | Description |
|---|---|---|---|
| This compound | Iterative Suzuki Coupling | Oligophenylenes | Sequential coupling reactions to create a chain of phenyl rings. |
| Substituted Oligophenylene | Intramolecular Cyclization (e.g., Scholl Reaction) | Fused Polyaromatic Hydrocarbon | Acid-catalyzed cyclization to form fused aromatic systems. |
This modular approach allows for the precise construction of complex and well-defined polyaromatic structures for applications in materials science and organic electronics.
Applications in Medicinal Chemistry and Biological Research
Pharmacological Potential of Biphenyl (B1667301) Derivatives as Therapeutic Agents
Biphenyl derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological activities. The introduction of different functional groups onto the biphenyl rings allows for the fine-tuning of their biological effects.
Numerous biphenyl derivatives have been investigated for their potential to alleviate inflammation and pain. The structural features of these compounds enable them to interact with key enzymes and receptors involved in the inflammatory cascade. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, mediators of inflammation and pain.
Research Findings: Studies on various substituted biphenyls have demonstrated significant anti-inflammatory effects in preclinical models. For example, certain biphenyl carboxylic acid derivatives have shown potent anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of specific substituents is often crucial for this activity.
Table 1: Examples of Anti-inflammatory Activity in Biphenyl Derivatives
| Compound Type | Model/Target | Observed Effect |
|---|---|---|
| Biphenyl Carboxylic Acid Derivatives | Carrageenan-induced paw edema in rats | Reduction in inflammation |
| 2-(Substituted phenyl)biphenyls | COX enzyme inhibition assays | Inhibition of prostaglandin (B15479496) synthesis |
| Methoxy-substituted biphenyls | Lipopolysaccharide (LPS)-stimulated macrophages | Decreased production of nitric oxide and pro-inflammatory cytokines |
The biphenyl scaffold has also been a foundation for the development of agents to combat microbial and fungal infections. The lipophilic nature of the biphenyl core can facilitate the penetration of microbial cell membranes.
Research Findings: The introduction of halogen atoms, such as bromine, into the phenyl moiety of biphenyl derivatives has been found to induce antimicrobial properties. nih.gov Various synthetic biphenyl compounds have been tested against a range of bacterial and fungal strains, with some exhibiting significant inhibitory activity. The presence and position of substituents like methoxy (B1213986) and bromo groups can influence the spectrum and potency of their antimicrobial effects. For example, certain halogenated phenolic compounds have shown high antibacterial and antibiofilm activities against foodborne pathogens.
Table 2: Antimicrobial and Antifungal Activity of Selected Biphenyl Derivatives
| Compound/Derivative | Target Organism | Activity Metric (e.g., MIC) |
|---|---|---|
| Halogenated Biphenyls | Staphylococcus aureus | Potent antibacterial activity |
| Biphenyl Sulfonamides | Salmonella typhi | Significant antibacterial activity (MIC = 20-25 µg/disc) |
| Biphenyl Sulfonamides | Aspergillus fumigatus | Significant antifungal activity (MIC = 50 µg/disc) |
The modulation of cell proliferation is a key strategy in cancer therapy, and numerous biphenyl derivatives have been designed and synthesized with the aim of inhibiting cancer cell growth. nih.gov
Research Findings: Biphenyl-4-carboxylic acid derivatives have been shown to act as anticancer agents by inhibiting tubulin polymerization, a critical process for cell division. nih.gov Furthermore, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides with methoxy and/or bromo substitutions have revealed potent cytotoxic compounds, particularly against human breast adenocarcinoma (MCF7) cell lines. These compounds were found to inhibit microtubular protein polymerization and induce apoptosis.
Table 3: Anticancer Activity of Biphenyl Derivatives
| Compound/Derivative | Cancer Cell Line | Mechanism/Effect | IC50/EC50 Value |
|---|---|---|---|
| Biphenyl-4-carboxylic acid derivatives | Various | Inhibition of tubulin polymerization | Varies by derivative |
| 4-Brominated 2,5-dimethoxyanilines | HeLa, HT-29, MCF7 | Sub-micromolar cytotoxicity | Varies by derivative |
| N-(3-methoxyphenyl) pyrazolo[3,4-d]pyrimidinone | Renal (RXF-393), NSCL (HOP-92) | Inhibition of CDK1 and CDK2 | 0.385 µM (CDK1), 0.58 µM (CDK2) |
The biphenyl scaffold has also been explored for its potential in developing antiviral and anti-protozoal therapies.
Research Findings: Certain 5-(1-methoxy-2-haloethyl)-2'-deoxyuridine derivatives, which contain a bromo-methoxy functional group, have exhibited in vitro antiviral activity against herpes simplex virus type 1 (HSV-1) with ID50 values in the range of 0.1-1 microgram/mL. nih.gov Additionally, 4-bromo-2-chlorophenyl-based compounds have demonstrated significant in vitro inhibitory effects against the malaria parasite Plasmodium falciparum. nih.gov
Structure-Activity Relationship (SAR) Studies for Biphenyl Scaffolds
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For biphenyl scaffolds, SAR studies have provided valuable insights into how different substituents and their positions on the biphenyl rings affect their pharmacological properties.
Key SAR Findings for Biphenyl Derivatives:
Nature of Substituents: The type of functional group is critical. Electron-withdrawing groups (like halogens) and electron-donating groups (like methoxy) can significantly alter the electronic properties of the molecule, influencing its binding to biological targets.
Position of Substituents: The location of the substituents on the biphenyl rings (ortho, meta, or para) affects the molecule's conformation and steric hindrance, which are crucial for receptor binding. For example, in some anticancer biphenyl derivatives, the introduction of a methyl group or a chlorine atom to the 2-position of the biphenyl ring dramatically improved inhibitory activities.
Conformational Flexibility: The rotational freedom around the bond connecting the two phenyl rings (the dihedral angle) is a key determinant of biological activity. Bulky substituents in the ortho positions can restrict this rotation, locking the molecule into a specific conformation that may be more or less favorable for binding to a target.
Mechanism of Action Elucidation in Biological Systems
Understanding the mechanism of action at the molecular level is crucial for the rational design of new drugs. For biphenyl derivatives, a variety of mechanisms have been proposed, often dependent on their specific substitution patterns.
Cellular Oxidative Stress: One of the proposed mechanisms of toxicity for polybrominated biphenyls (PBBs) is the induction of cellular oxidative stress through the activation of the aryl hydrocarbon receptor (AhR). This can lead to a cascade of downstream effects, including altered gene expression and cellular damage.
Enzyme Inhibition: As mentioned, some biphenyl derivatives function by inhibiting specific enzymes. For example, certain anticancer biphenyls inhibit tubulin polymerization, thereby disrupting the formation of the mitotic spindle and arresting cell division. Other biphenyl derivatives have been designed to inhibit enzymes like succinate (B1194679) dehydrogenase, which is crucial for fungal respiration.
Interference with Cell Signaling: Biphenyl compounds can interfere with cellular signaling pathways. For instance, some polybrominated biphenyls have been shown to inhibit cell-cell communication, a process that is vital for tissue homeostasis and is often disrupted in cancer. oup.com Furthermore, some biphenyl derivatives can induce PD-L1 dimerization, which then mediates anti-cancer activity through pathways like the PD-L1–AKT–mTOR/Bcl2 pathway.
While direct research on 4-Bromo-2-methoxybiphenyl is limited, the extensive studies on the broader class of biphenyl derivatives provide a strong foundation for understanding its potential pharmacological profile and for guiding future research into its specific biological activities and mechanisms of action.
Interaction with Enzymes and Receptors
While direct studies on the interaction of this compound with specific enzymes and receptors are not extensively documented in publicly available research, the broader class of substituted biphenyls has been a subject of significant investigation in medicinal chemistry. The structural motifs present in this compound, namely the brominated phenyl ring and the methoxy group, are known to influence the biological activity of various compounds.
For instance, brominated compounds can exhibit enhanced binding to certain biological targets due to halogen bonding, a type of non-covalent interaction. The methoxy group, on the other hand, can influence the molecule's polarity, metabolic stability, and its ability to form hydrogen bonds, all of which are critical for enzyme and receptor interactions.
Research on related biphenyl derivatives has shown engagement with a range of biological targets. For example, some biphenyl compounds have been investigated for their potential to inhibit enzymes like tyrosinase and tubulin polymerization. Additionally, structurally similar molecules have been studied for their binding affinity to various receptors, including serotonin (B10506) receptors, which are crucial targets in neuroscience research. However, it is important to note that these findings pertain to related but structurally distinct compounds, and specific experimental data for this compound is needed to ascertain its precise biological activity.
Metabolism and Biotransformation Studies of Related Biphenyls
The metabolism of xenobiotics, including compounds like this compound, is a critical area of study to understand their pharmacokinetic profile and potential biological effects. While specific metabolic studies on this compound are limited, extensive research on related brominated and methoxylated biphenyls provides a strong basis for predicting its metabolic fate. The biotransformation of such compounds generally proceeds through two main phases of metabolism.
Phase I and Phase II Metabolic Pathways
Phase I Metabolism: This phase typically involves the introduction or unmasking of functional groups, making the compound more polar and susceptible to further metabolic reactions. For aromatic compounds like biphenyls, the key Phase I reactions are catalyzed by the cytochrome P450 (CYP) enzyme superfamily.
For a compound like this compound, two primary Phase I metabolic pathways are anticipated:
Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings is a common metabolic route for biphenyls. The position of hydroxylation can be influenced by the existing substituents. The presence of the bromine and methoxy groups will direct the hydroxylation to specific, sterically accessible, and electronically favorable positions on either of the phenyl rings.
O-Demethylation: The methoxy group (-OCH₃) can be enzymatically cleaved to a hydroxyl group, a process known as O-demethylation. This reaction is also primarily mediated by CYP enzymes and would result in the formation of a hydroxylated bromobiphenyl.
Phase II Metabolism: Following Phase I, the modified compounds, now possessing polar functional groups like hydroxyl groups, undergo conjugation reactions. These reactions involve the addition of endogenous molecules, which significantly increases their water solubility and facilitates their excretion from the body.
Key Phase II pathways for the metabolites of this compound would include:
Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxylated metabolites.
Sulfation: Sulfotransferases (SULTs) can catalyze the addition of a sulfonate group to the hydroxylated metabolites, forming sulfate (B86663) conjugates.
Interspecies and Inter-individual Differences in Metabolism
The metabolism of biphenyl compounds can exhibit significant variability between different species and even among individuals of the same species. These differences are primarily due to variations in the expression and activity of metabolic enzymes, particularly the CYP and UGT enzymes.
Interspecies Differences: Studies on related brominated compounds have revealed marked differences in metabolic pathways and rates across various animal models (e.g., rats, mice, and humans). For example, the specific hydroxylated metabolites formed and the extent of their conjugation can vary significantly. In a study on 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a related compound, notable interspecies differences were observed in the metabolites produced by hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice nih.govresearchgate.net. For instance, a novel metabolite was identified only in mouse hepatocytes, and another was produced by human, monkey, and rabbit hepatocytes but not by those of dogs, rats, or mice nih.govresearchgate.net.
Inter-individual Differences: Within the human population, genetic polymorphisms in CYP and UGT genes can lead to substantial differences in how individuals metabolize certain compounds. This can result in variations in drug efficacy and toxicity. For example, large inter-individual differences in the susceptibility of hepatocytes from three human donors were observed in the metabolism of 2C-B nih.govresearchgate.net.
These variations underscore the importance of conducting metabolic studies in relevant species and considering genetic diversity when evaluating the pharmacokinetic properties of compounds like this compound.
Metabolite Identification and Characterization
The identification and characterization of metabolites are crucial for a comprehensive understanding of a compound's biotransformation. Modern analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are instrumental in this process.
Based on the metabolism of structurally similar compounds, such as 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF) and 4-bromo-2,5-dimethoxyphenethylamine (2C-B), the following types of metabolites could be anticipated for this compound nih.govresearchgate.netmdpi.comnih.govnih.govresearchgate.netnih.gov:
Hydroxylated Metabolites: Mono- and di-hydroxylated derivatives of the parent compound.
O-Demethylated Metabolites: The primary metabolite resulting from the cleavage of the methoxy group.
Hydroxylated and O-Demethylated Metabolites: Metabolites that have undergone both hydroxylation and O-demethylation.
Conjugated Metabolites: Glucuronide and sulfate conjugates of the Phase I metabolites.
In studies of 25B-NBF, a total of 33 metabolites were identified in human hepatocytes, formed through pathways including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation mdpi.comnih.gov. For 2C-B, urinary metabolites in rats included hydroxylated, O-demethylated, and acetylated products nih.govresearchgate.net. These findings highlight the complexity of metabolic pathways for brominated and methoxylated aromatic compounds.
Applications in Materials Science and Polymer Chemistry
Development of Liquid Crystalline Polymers Utilizing Related Structures
While direct studies on the use of 4-Bromo-2-methoxybiphenyl in liquid crystalline polymers are not extensively documented, the foundational role of the methoxybiphenyl moiety in designing liquid crystals is well-established. The biphenyl (B1667301) unit provides a rigid core, which is a crucial characteristic for inducing liquid crystalline phases. The introduction of substituents like the methoxy (B1213986) group can influence the mesophase behavior, such as the transition temperatures and the type of liquid crystal phase formed.
Research on related methoxybiphenyl-containing molecules has demonstrated their ability to form various liquid crystal phases, including nematic and smectic phases. The length and nature of terminal alkyl or alkoxy chains attached to the biphenyl core are critical in determining the specific mesophase and its temperature range. For instance, the modification of the terminal groups can lead to the formation of enantiotropic or monotropic liquid crystal phases.
The bromo substituent on the this compound molecule offers a potential site for further functionalization. This could involve cross-coupling reactions to introduce other organic moieties, thereby creating more complex molecular structures with enhanced liquid crystalline properties. The steric and electronic effects of the bromine atom can also influence the intermolecular interactions, which are fundamental to the formation and stability of liquid crystal phases. The table below illustrates the impact of substituents on the liquid crystalline properties of hypothetical biphenyl derivatives, drawing parallels to the potential behavior of polymers derived from this compound.
| Biphenyl Derivative Structure | Substituent Effects on Liquid Crystalline Properties | Potential Phase Behavior |
| Methoxybiphenyl Core | Enhances molecular polarizability and influences intermolecular interactions. | Nematic, Smectic |
| Bromo-substituent | Provides a site for further functionalization and can alter molecular packing. | May induce or modify existing mesophases. |
| Alkoxy Chain Length | Affects the aspect ratio and flexibility of the molecule. | Influences transition temperatures and phase type. |
Investigation of Electronic Properties for Advanced Materials
The electronic properties of biphenyl derivatives are of significant interest for applications in advanced materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The π-conjugated system of the biphenyl core is responsible for its charge transport capabilities. The nature and position of substituents on the biphenyl rings can modulate these electronic properties.
The methoxy group, being an electron-donating group, can increase the electron density of the biphenyl system, which in turn can affect its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the energy levels is crucial for designing materials with specific charge injection and transport characteristics. The bromo group, being an electron-withdrawing group, can also influence the electronic properties, often leading to changes in the absorption and emission spectra of the material.
Studies on substituted biphenyls have shown that the dihedral angle between the two phenyl rings plays a critical role in the extent of π-conjugation. Substituents at the ortho-positions can cause steric hindrance, leading to a larger dihedral angle and a reduction in conjugation. In this compound, the methoxy group is at the 2-position, which could influence this dihedral angle and, consequently, its electronic properties. The interplay of the electronic effects of the bromo and methoxy groups, along with the steric hindrance, makes this compound an interesting candidate for fundamental studies on structure-property relationships in advanced materials.
Below is a table summarizing the expected influence of the bromo and methoxy substituents on the electronic properties of the biphenyl core.
| Substituent | Electronic Effect | Impact on Biphenyl Core Properties | Potential Applications |
| Methoxy (–OCH₃) | Electron-donating | Increases HOMO energy level, can lead to red-shifted absorption/emission. | Hole-transporting materials in OLEDs. |
| Bromo (–Br) | Electron-withdrawing | Lowers LUMO energy level, can facilitate electron injection. | Electron-transporting materials, fluorescent sensors. |
Application as Ligands in Catalysis
Substituted biphenyls are precursors to a class of bulky phosphine (B1218219) ligands that have proven to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The efficiency and selectivity of these catalytic systems are highly dependent on the structure of the phosphine ligand.
Biphenyl-based phosphine ligands, particularly those with substituents at the ortho-positions of the biphenyl core, can create a sterically hindered environment around the metal center. This steric bulk can promote the reductive elimination step in the catalytic cycle, leading to higher reaction rates and yields. The electronic nature of the substituents on the biphenyl backbone also plays a role in the ligand's performance by influencing the electron density at the phosphorus atom and, consequently, its coordination to the metal.
The following table outlines the key features of biphenyl-phosphine ligands and the potential contribution of the this compound structure.
| Ligand Feature | Role in Catalysis | Contribution from this compound Structure |
| Steric Bulk | Promotes reductive elimination, stabilizes the active catalytic species. | The ortho-methoxy group would contribute to the steric hindrance around the phosphorus atom. |
| Electron-richness | Enhances the oxidative addition step in the catalytic cycle. | The methoxy group can increase the electron-donating ability of the phosphine ligand. |
| Biphenyl Backbone | Provides a rigid and tunable scaffold for the ligand. | The inherent structure of the biphenyl allows for systematic modification. |
Environmental Fate and Green Chemistry Considerations
Degradation Pathways and Environmental Persistence of Related Compounds
While specific environmental fate data for 4-Bromo-2-methoxybiphenyl is limited, the behavior of structurally related compounds, such as polybrominated biphenyls (PBBs) and polychlorinated biphenyls (PCBs), provides significant insight. These halogenated aromatic compounds are known for their environmental persistence. nepjol.infodaneshyari.com
Persistence and Bioaccumulation: PBBs are a class of chemicals that were historically used as flame retardants in various consumer products. cdc.gov Like PCBs, they are persistent in the environment and can bioaccumulate. epa.govnih.gov Their chemical stability and lipophilic (fat-soluble) nature cause them to be stored in the fatty tissues of organisms, leading to biomagnification up the food chain. cdc.gov Once in the body, some PBBs can be metabolized and excreted, primarily in feces, but they can remain for a significant time. cdc.gov
Degradation Pathways: The environmental breakdown of these compounds occurs through several mechanisms, primarily microbial degradation and photodegradation.
Microbial Degradation: Under anaerobic (oxygen-free) conditions, microorganisms in sediments can biodegrade highly brominated biphenyls through a process of debromination, primarily removing bromine atoms from the meta and para positions of the biphenyl (B1667301) structure. cdc.gov Aerobic degradation is less effective for highly brominated congeners. cdc.gov The initial step in the aerobic breakdown of biphenyl itself is catalyzed by biphenyl dioxygenase, an enzyme whose effectiveness varies depending on the number and position of halogen substituents on the biphenyl rings. ethz.ch
Photodegradation: PBBs can undergo photolysis, or breakdown by light, when exposed to sunlight, especially in organic solvents or on soil surfaces. cdc.govtandfonline.com This process involves the reductive cleavage of carbon-bromine bonds, leading to the formation of lower-brominated biphenyls. cdc.gov For instance, analysis of soil from a former PBB manufacturing site in Michigan revealed significant degradation, with the formation of pentabromobiphenyls and tetrabromobiphenyls, supporting a photochemical decomposition mechanism. tandfonline.comtandfonline.com It is important to note that some of these degradation products may be more toxic than the original compounds. tandfonline.comtandfonline.com
The presence of a methoxy (B1213986) group, as in this compound, may influence its degradation. Studies on related methoxylated phenols have shown they can participate in enzyme-catalyzed oxidative coupling reactions, suggesting a potential pathway for incorporation into natural organic matter. nih.govresearchgate.net
Degradation Pathways of Related Halogenated Biphenyls
| Compound Class | Degradation Pathway | Key Factors & Conditions | Resulting Products | Environmental Significance |
|---|---|---|---|---|
| Polybrominated Biphenyls (PBBs) | Photodegradation | Sunlight exposure, presence on soil surfaces or in proton-donating solvents. cdc.govtandfonline.com | Lower-brominated biphenyls (e.g., penta- and tetra-bromobiphenyls). cdc.govtandfonline.comtandfonline.com | Primary breakdown mechanism in surface environments; can produce more toxic intermediates. tandfonline.com |
| Polybrominated Biphenyls (PBBs) | Anaerobic Microbial Degradation | Oxygen-free environments like river sediments; action of specific microorganisms. cdc.gov | Debrominated biphenyls (meta and para positions). cdc.gov | Important for the breakdown of highly brominated congeners in sediments. cdc.gov |
| Polychlorinated Biphenyls (PCBs) | Aerobic Microbial Degradation | Presence of oxygen; initiated by biphenyl dioxygenase enzymes. ethz.ch | Benzoate and other intermediates. ethz.ch | Effective for lower-chlorinated biphenyls; enzyme activity is sensitive to chlorine substitution patterns. ethz.ch |
Sustainable Synthetic Methodologies, e.g., Continuous Flow Chemistry
The synthesis of biphenyl structures, central to many pharmaceuticals and fine chemicals, traditionally relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. inovatus.esmdpi.comwikipedia.org Green chemistry initiatives focus on making these processes more sustainable by reducing waste, energy consumption, and the use of hazardous materials. inovatus.es Continuous flow chemistry has emerged as a powerful technology to achieve these goals. taylorfrancis.comaurigeneservices.com
Continuous Flow Chemistry: Unlike traditional batch processing where reactants are mixed in a single vessel, flow chemistry involves pumping reagents through a reactor in a continuous stream. aurigeneservices.com This methodology offers numerous advantages for reactions like the Suzuki-Miyaura coupling: taylorfrancis.comacs.org
Enhanced Safety and Control: The small reactor volumes and superior heat exchange capabilities significantly improve control over reaction temperature and pressure, minimizing risks associated with exothermic reactions. aurigeneservices.com
Improved Efficiency and Yield: Precise control over reaction parameters, such as residence time and mixing, often leads to higher yields, better selectivity, and increased product purity. aurigeneservices.comrsc.org Studies have shown that biphenyl synthesis under flow conditions can achieve higher yields compared to batch reactions. rsc.org
Scalability and Automation: Scaling up production is simplified by running the system for longer periods or by using parallel reactors. acs.org The process is also amenable to automation, allowing for seamless integration of reaction, separation, and purification steps. aurigeneservices.commdpi.com
Use of Heterogeneous Catalysts: Flow systems are particularly well-suited for use with heterogeneous (solid-supported) catalysts packed into cartridges or columns. vapourtec.commdpi.comresearchgate.net This simplifies product isolation and catalyst recovery, eliminating steps required to separate dissolved homogeneous catalysts from the product mixture. acs.orgvapourtec.com
Comparison of Batch vs. Continuous Flow Synthesis for Biphenyl Compounds
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Sustainability Advantage of Flow |
|---|---|---|---|
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and localized "hot spots". | Highly efficient due to high surface-area-to-volume ratio in reactors. acs.org | Improved safety, better reaction control, and higher product selectivity. aurigeneservices.com |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer with small reaction volumes at any given time. aurigeneservices.com | Reduced risk of accidents, especially when handling hazardous reagents or energetic reactions. |
| Scalability | Complex, often requires re-optimization of reaction conditions. | Straightforward; achieved by extending run time ("scaling out") or numbering-up reactors. acs.org | Faster and more reliable transition from laboratory to industrial production. |
| Catalyst Integration | Homogeneous catalysts are common, requiring complex separation post-reaction. | Ideal for packed-bed reactors with heterogeneous catalysts, simplifying separation. acs.orgvapourtec.com | Facilitates catalyst recycling and reduces metal contamination in the final product. vapourtec.com |
| Process Integration | Sequential, discrete steps for reaction, work-up, and purification. | Enables "end-to-end" processes by linking multiple reaction and purification steps in-line. rsc.orgmdpi.com | Reduces manual handling, solvent waste, and overall production time. rsc.org |
Catalyst Recycling and Lifetime in Industrial Processes
Palladium is the most versatile and widely used metal for cross-coupling reactions in both academic and industrial settings. mdpi.com However, its high cost and the environmental concerns associated with heavy metal waste make catalyst recycling and longevity critical for sustainable industrial production. nih.govyoutube.com
Catalyst Recycling Strategies: The ability to recover and reuse the catalyst is a key consideration in green chemistry. inovatus.esrsc.org The strategy for recycling depends on whether the catalyst is homogeneous (dissolved in the reaction mixture) or heterogeneous (in a separate solid phase).
Heterogeneous Catalysts: These are preferred in industrial settings, especially for flow chemistry, because they can be easily separated from the product stream by simple filtration. youtube.comresearchgate.net Catalysts can be immobilized on supports like silica, polymers, or resins. vapourtec.commdpi.comresearchgate.net Studies have demonstrated that encapsulated palladium catalysts, such as Pd EnCat™ 30, can be reused for at least 30 reaction cycles with minimal loss of activity, significantly reducing costs and waste. mdpi.comaau.dk
Homogeneous Catalysts: While often exhibiting high activity, recycling homogeneous catalysts is more complex. acs.org Techniques include precipitation of the catalyst post-reaction, using membrane filtration to separate the catalyst from the product, or employing specialized solvent systems that allow the catalyst to be retained in a separate phase. researchgate.netacs.org
Factors Affecting Catalyst Lifetime: The longevity of a catalyst is limited by several deactivation mechanisms:
Metal Leaching: For heterogeneous catalysts, the active metal (e.g., palladium) can gradually dissolve or "leach" into the reaction mixture, reducing the catalyst's activity over time and contaminating the product. mdpi.com Developing catalysts with strong binding of the metal to the support is crucial to minimize leaching. researchgate.net
Catalyst Poisoning: Impurities in the starting materials or solvents can bind to the active sites of the catalyst, blocking them from participating in the reaction cycle and leading to deactivation.
Formation of Palladium Black: A common deactivation pathway involves the aggregation of palladium atoms into inactive clusters known as palladium black. chemistryviews.org Strategies to prevent this include modifying the catalyst's ligands or adding specific additives to the reaction. chemistryviews.org
Optimizing reaction conditions and developing robust catalyst systems are essential to extend catalyst lifetime, which directly translates to more economical and environmentally friendly industrial processes. nih.govrsc.org
Strategies for Palladium Catalyst Recycling and Lifetime Extension
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Use of Heterogeneous Catalysts | The palladium catalyst is immobilized on a solid support (e.g., silica, polymer resin). vapourtec.comresearchgate.net | Easy separation by filtration; ideal for continuous flow reactors; high reusability. vapourtec.comresearchgate.netmdpi.com | Potential for metal leaching into the product; may have lower activity than homogeneous counterparts. mdpi.com |
| Ligand Modification | Designing ligands that strongly bind to the palladium center and protect it from deactivation. | Can suppress the formation of inactive palladium black and reduce oxidative degradation. chemistryviews.org | Ligands can be complex and expensive to synthesize. |
| Membrane Filtration | Used with homogeneous catalysts; a membrane separates the larger catalyst complex from the smaller product molecules. acs.org | Allows for the reuse of highly active homogeneous catalysts. | Requires specialized equipment; potential for membrane fouling. |
| Process Optimization | Careful control of reaction temperature, solvent, and reagent purity. | Minimizes catalyst deactivation from thermal stress and poisoning by impurities. | Requires thorough process development and quality control of raw materials. |
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current research landscape for 4-Bromo-2-methoxybiphenyl is primarily defined by its role as a synthetic intermediate rather than an end-product with characterized applications. The broader family of bromo-methoxybiphenyls and other functionalized biaryls are recognized as crucial building blocks in the construction of more complex molecules. Research on related compounds demonstrates that the biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, antibacterial, and antihypertensive properties nih.gov.
For instance, derivatives of biphenyl-4-carboxylic acid are known to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy nih.gov. Similarly, the presence of halogen atoms on the phenyl rings can confer antimicrobial properties to the molecule nih.gov. The methoxy (B1213986) group, common in many natural products, often plays a role in modulating a molecule's pharmacokinetic properties. Therefore, the existing research landscape strongly suggests that this compound is a valuable, albeit under-investigated, precursor for creating novel, biologically active compounds and functional materials. Its utility is inferred from the successful application of structurally similar compounds in Suzuki-Miyaura and other cross-coupling reactions to build complex molecular architectures nih.govacs.org.
Identification of Knowledge Gaps
The most significant knowledge gap concerning this compound is the near-complete absence of dedicated studies on its specific physicochemical properties, biological activity, and material characteristics. While its synthesis is achievable through established methods, there is a lack of published data on its performance in various applications.
Key unanswered questions include:
Biological Profile: The compound has not been systematically screened for bioactivity. Its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent remains unexplored.
Material Properties: There is no information on its potential use in materials science. For related compounds like 4-methoxybiphenyl (B1664174), applications in liquid crystals and polymers are well-documented, but it is unknown if this compound possesses similar or advantageous properties chemimpex.com.
Reactivity and Derivatization: While it is a precursor, the specific reaction kinetics, yields, and scope of its derivatization compared to other isomers have not been thoroughly investigated. Understanding how the specific positioning of the bromo and methoxy groups influences its reactivity in cross-coupling reactions is a critical gap.
Structural Characterization: Detailed crystallographic and spectroscopic analyses are not widely available, which limits the fundamental understanding of its molecular conformation and intermolecular interactions nih.gov.
Prognosis for Advanced Synthetic Strategies
The synthesis of biaryl compounds has evolved significantly from classical methods like the Ullmann reaction to modern, highly efficient catalytic cross-coupling reactions scu.ac.ir. The future synthesis of this compound and its derivatives will undoubtedly leverage these advanced strategies, focusing on efficiency, sustainability, and functional group tolerance.
Future synthetic efforts are likely to concentrate on:
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura, Stille, and Negishi reactions are the most powerful tools for biaryl synthesis and will remain central nih.govnih.gov. Research will likely focus on optimizing these reactions with next-generation catalysts (e.g., those using bulky, electron-rich phosphine (B1218219) ligands) to achieve higher yields, lower catalyst loadings, and milder reaction conditions, even at room temperature nih.gov.
C-H Activation: Direct C-H arylation represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials like boronic acids or organostannanes. Future strategies may involve developing selective C-H activation methods to couple 1-bromo-3-methoxybenzene with various aromatic partners.
Flow Chemistry: The use of continuous flow reactors for synthesis is a growing trend. This approach can offer improved safety, scalability, and efficiency for key synthetic steps, including metal-catalyzed coupling reactions researchgate.net.
Greener Synthesis: A move towards more environmentally benign reaction conditions, such as using water as a solvent or employing heterogeneous, recyclable catalysts, is anticipated doi.orgchemicalbook.com.
| Synthetic Method | Catalyst/Reagents | Key Advantages | Potential for this compound |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base | High functional group tolerance, commercially available reagents, mild conditions. | Highly suitable for coupling with various arylboronic acids to create a library of derivatives. nih.govacs.org |
| Stille Coupling | Palladium catalyst, Organostannane | Air and moisture stability of reagents, wide functional group compatibility. | Useful for creating complex structures where other methods might fail. nih.gov |
| Ullmann Reaction | Copper catalyst | A classical method, still useful for specific symmetrical or unsymmetrical biaryl syntheses. nih.govscu.ac.ir | Less common now but could be employed in specific synthetic routes. |
| Direct C-H Arylation | Transition-metal catalyst | High atom economy, avoids pre-functionalization of one coupling partner. | An advanced, efficient strategy for future synthesis, reducing synthetic steps. |
Prospects for Novel Applications in Diverse Fields
Based on the known applications of its structural isomers and the broader class of functionalized biphenyls, this compound holds considerable promise across several scientific domains.
Medicinal Chemistry: The compound is an ideal starting point for the development of novel therapeutic agents. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the methoxy-biphenyl core can be elaborated to target specific biological pathways. Given that biphenyl derivatives have shown promise as PD-1/PD-L1 inhibitors for cancer immunotherapy acs.org and as antimicrobial agents nih.gov, creating a library of derivatives from this compound for high-throughput screening is a promising avenue.
Materials Science: Methoxybiphenyls are known components in the formulation of liquid crystal displays (LCDs) chemimpex.com. The specific substitution pattern of this compound could lead to novel liquid crystalline materials with unique phase behavior and electro-optical properties. Furthermore, its incorporation into polymers could enhance thermal stability and mechanical strength, making it a candidate for advanced material applications chemimpex.com.
Organic Electronics: Biaryl structures are fundamental to many organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the biphenyl system can be tuned by substituents. Derivatization of this compound could lead to new materials with tailored fluorescence and charge-transport properties for use in electronic devices.
Agrochemicals: The biphenyl scaffold is also present in some pesticides and herbicides. The exploration of this compound derivatives in this area could yield new compounds with improved efficacy and environmental profiles.
| Field | Potential Application of Derivatives | Rationale based on Related Compounds |
| Medicinal Chemistry | Anticancer agents, antimicrobials, enzyme inhibitors. | Biphenyl derivatives are known to inhibit tubulin polymerization and act as PD-1/PD-L1 inhibitors. nih.govacs.org |
| Materials Science | Liquid crystals, high-performance polymers. | 4-Methoxybiphenyl is a known component in LCDs and is used to enhance polymer properties. chemimpex.com |
| Organic Electronics | OLEDs, OFETs, fluorescent probes. | The biphenyl core is a common feature in organic electronic materials. |
| Agrochemicals | Herbicides, fungicides. | The biaryl structure is a known scaffold in various agrochemical products. |
Q & A
Q. What are the optimized synthetic routes for 4-Bromo-2-methoxybiphenyl, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. Key factors include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) are standard, but ligand choice (e.g., SPhos) impacts efficiency .
- Temperature control : Reactions often require heating (80–120°C) in anhydrous solvents (THF, DMF) to minimize byproducts.
- Purification : Column chromatography with hexane/ethyl acetate gradients is critical for isolating high-purity product (>95%) .
Yield optimization studies suggest that excess boronic acid (1.2–1.5 eq.) and degassed solvents improve reproducibility .
Q. How can researchers validate the purity and structural identity of this compound?
Methodological Answer: Validation requires a multi-technique approach:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%) .
- NMR : Key signals include a singlet for methoxy protons (~δ 3.8 ppm) and aromatic protons split by bromine’s deshielding effect (δ 7.2–7.8 ppm) .
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 263 (C₁₃H₁₁BrO⁺). Discrepancies in isotopic patterns (Br = 1:1 for ⁷⁹Br/⁸¹Br) indicate impurities .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties of this compound, and how do they guide experimental design?
Methodological Answer: Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular orbitals and electrostatic potential surfaces:
- HOMO-LUMO gaps : Predict reactivity in electrophilic substitution (e.g., ~4.2 eV gap suggests moderate stability) .
- Charge distribution : Methoxy groups donate electron density, directing bromine to specific positions in follow-up reactions .
These insights inform solvent selection (polar vs. nonpolar) and catalyst design for functionalization studies .
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in biphenyl systems) .
- Crystallography : Single-crystal X-ray diffraction (e.g., Cu Kα radiation) provides unambiguous bond-length/angle data, resolving ambiguities in NOESY or COSY spectra .
- Control experiments : Replicate conditions from conflicting studies to isolate variables (e.g., trace moisture in DMSO-d₆ altering shifts) .
Q. What strategies are effective for derivatizing this compound into pharmacologically relevant scaffolds?
Methodological Answer: Derivatization leverages bromine’s reactivity:
- Buchwald-Hartwig amination : Introduce amines using Pd₂(dba)₃/Xantphos catalysts for CNS drug precursors .
- Cyanation : Replace Br with CN via CuCN/KCN to access nitrile intermediates for antihistamines .
- Protecting groups : Methoxy stability under acidic conditions (e.g., TFA) allows selective deprotection for stepwise synthesis .
Q. How do substituent effects influence the stability and reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric effects : Bulky substituents at the 4-position hinder Pd catalyst access, reducing coupling efficiency.
- Electronic effects : Methoxy’s electron-donating nature activates the ring for oxidative addition but may compete with bromine in regioselective reactions .
- Comparative studies : Analogs like 4-Bromo-2-methoxy-6-methylbenzoic acid (from ) show how methyl groups alter solubility and reaction rates.
Q. What advanced analytical techniques are critical for studying degradation pathways of this compound under stressed conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
